2-(4-Hydroxypiperidin-1-yl)benzoic acid;hydrochloride
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Overview
Description
2-(4-Hydroxypiperidin-1-yl)benzoic acid;hydrochloride is an organic compound with the molecular formula C12H16ClNO3 and a molecular weight of 257.72 g/mol . This compound is known for its applications in various scientific research fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Hydroxypiperidin-1-yl)benzoic acid;hydrochloride typically involves the reaction of 4-hydroxypiperidine with benzoic acid under specific conditions. The reaction is usually carried out in a solvent such as ethanol, and a base is used to facilitate the reaction . The product is then purified through crystallization and further reacted with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and advanced purification techniques such as recrystallization and chromatography are employed .
Chemical Reactions Analysis
Types of Reactions
2-(4-Hydroxypiperidin-1-yl)benzoic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like thionyl chloride and alkyl halides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
2-(4-Hydroxypiperidin-1-yl)benzoic acid;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent and intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 2-(4-Hydroxypiperidin-1-yl)benzoic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The hydroxyl group and piperidine ring play crucial roles in its binding to target molecules, influencing their activity and function . The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests potential interactions with enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Hydroxypiperidin-1-yl)benzaldehyde;hydrochloride
- 2-(4-Hydroxypiperidin-1-yl)benzoic acid
- 4-Hydroxypiperidine
Uniqueness
2-(4-Hydroxypiperidin-1-yl)benzoic acid;hydrochloride is unique due to its specific combination of a hydroxyl group and a piperidine ring attached to a benzoic acid moiety. This structure imparts distinct chemical properties and reactivity compared to similar compounds .
Properties
IUPAC Name |
2-(4-hydroxypiperidin-1-yl)benzoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3.ClH/c14-9-5-7-13(8-6-9)11-4-2-1-3-10(11)12(15)16;/h1-4,9,14H,5-8H2,(H,15,16);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLUCOKWXKODJMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2=CC=CC=C2C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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